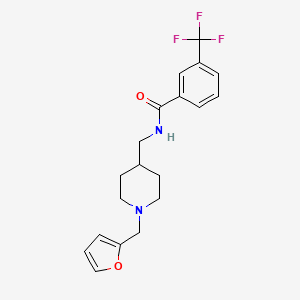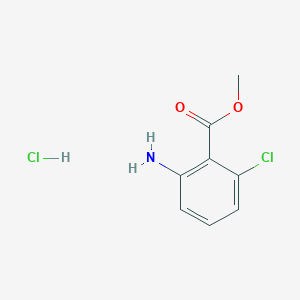
2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H17ClN4O5S and its molecular weight is 484.91. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antituberculosis Applications
Quinazoline derivatives have shown significant antimicrobial activity against a variety of bacterial and fungal strains. A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates were synthesized and exhibited higher antimicrobial activity compared to their parent compounds against bacteria such as Staphylococcus aureus, Bacillus subtillis, and fungi including Aspergillus niger (Vanparia et al., 2010). Additionally, 3-heteroarylthioquinoline derivatives were synthesized and demonstrated in vitro antituberculosis activity, highlighting their potential as therapeutics against Mycobacterium tuberculosis (Chitra et al., 2011).
Antioxidant and Anticancer Applications
Quinazolone derivatives have been evaluated as antioxidants for lubricating oils, showing the potential for industrial applications in enhancing the longevity and performance of lubricants (Habib et al., 2014). Moreover, certain sulfonamide derivatives have exhibited pro-apoptotic effects in cancer cells by activating phosphorylation pathways, suggesting a promising avenue for cancer treatment (Cumaoğlu et al., 2015).
Material Science and Catalysis
In material science, the synthesis and characterization of novel quinazolinone Schiff base derivatives have been conducted, revealing applications in the development of new materials with potential uses in various fields, including the synthesis of complexes with antimicrobial properties (Habib et al., 2013). Furthermore, quinazoline-type ligands have been utilized in the construction of mono- and dinuclear Ni(II) complexes, showcasing their utility in spectroscopic, electrochemical, thermal, and antimicrobial studies, which could inform the development of new materials and catalysts (Chai et al., 2017).
properties
IUPAC Name |
2-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-13-11-15(26-14(2)24-20-6-4-3-5-17(20)22(26)28)8-10-19(13)25-33(31,32)21-12-16(27(29)30)7-9-18(21)23/h3-12,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZJZGZDQWERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2913710.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)



![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)

![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)
![ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913730.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2913732.png)